molecular formula C12H9FN2O2 B1679684 3-(5-氟-1H-吲哚-3-基)吡咯烷-2,5-二酮 CAS No. 198474-05-4

3-(5-氟-1H-吲哚-3-基)吡咯烷-2,5-二酮

货号 B1679684
CAS 编号: 198474-05-4
分子量: 232.21 g/mol
InChI 键: MXKLDYKORJEOPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” is a novel and selective Indoleamine 2,3-dioxygenase (IDO-1) inhibitor . It has been characterized as a potential clinical candidate .


Synthesis Analysis

The synthesis of “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” involves heating the corresponding indoles with maleimide in acetic acid . The process can be carried out at reflux for several hours, or at higher temperatures .


Molecular Structure Analysis

The molecular structure of “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” was determined using crystallographic analysis . The space group was P 212121, and the unit cell dimensions were A 85.20Å, b=91.99Å, c= 131.12Å, α=β=γ=90.00o .

科学研究应用

抗抑郁潜力

Wróbel 等人(2019 年)的一项研究合成了 3-(1H-吲哚-3-基)吡咯烷-2,5-二酮的新衍生物,并评估了它们作为抗抑郁药的潜力。他们发现这些化合物,特别是 MW005,对 5-HT1A 受体和血清素再摄取抑制具有高亲和力,在体内表现出抗抑郁样活性 (Wróbel 等人,2019 年)

抗癌特性

在癌症研究领域,Kumar 和 Sharma(2022 年)合成了 N-取代吲哚衍生物,包括 3-(5-氟-1H-吲哚-3-基)吡咯烷-2,5-二酮,对 MCF-7 人乳腺癌细胞系显示出有希望的结果。这突出了其作为肿瘤学治疗剂的潜力 (Kumar & Sharma,2022 年)

抗结核活性

Karalı 等人(2007 年)的一项研究调查了 5-氟-1H-吲哚-2,3-二酮衍生物的抗结核活性。他们发现某些衍生物对结核分枝杆菌 H37Rv 表现出显着的抑制活性,表明这些化合物在抗结核治疗中的潜在用途 (Karalı 等人,2007 年)

光物理性质

Rybalkin 等人(2017 年)的一项研究基于 3-(5-氟-1H-吲哚-3-基)吡咯烷-2,5-二酮合成了光致变色富尔吉米德,展示了其荧光特性。该化合物被证明可以作为分子荧光开关,这可能在光物理研究中具有重要意义 (Rybalkin 等人,2017 年)

属性

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKLDYKORJEOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630149
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

CAS RN

198474-05-4
Record name PF-06840003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-06840003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

Citations

For This Compound
86
Citations
MZ Wróbel, A Chodkowski, F Herold… - European Journal of …, 2019 - Elsevier
A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesised and evaluated for their 5-HT 1A /D 2 /5-HT 2A /5-HT 6 /5-HT 7 receptor affinity and serotonin …
Number of citations: 23 www.sciencedirect.com
MZ Wróbel, A Chodkowski, M Dawidowski, A Siwek… - Bioorganic …, 2023 - Elsevier
The serotonin 1A (5-HT 1A ) receptors and serotonin transporter (SERT) are important biological targets in the treatment of diseases of the central nervous system, especially for …
Number of citations: 5 www.sciencedirect.com
S Crosignani, P Bingham, P Bottemanne… - Journal of medicinal …, 2017 - ACS Publications
Tumors use tryptophan-catabolizing enzymes such as indoleamine 2,3-dioxygenase (IDO-1) to induce an immunosuppressive environment. IDO-1 is induced in response to …
Number of citations: 118 pubs.acs.org
K Kong, J Zhang, B Liu, G Meng, Q Zhang - Bioorganic & Medicinal …, 2020 - Elsevier
Early studies demonstrated that over expression of indoleamine 2,3-dioxygenase (IDO1) in tumor microenvironment results in tumor immune escape. Herein, in order to simplify the …
Number of citations: 11 www.sciencedirect.com
S Kumar, JP Waldo, FA Jaipuri… - Journal of medicinal …, 2019 - ACS Publications
A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles are described as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). A structure-based drug design approach was …
Number of citations: 58 pubs.acs.org
JE Cheong, A Ekkati, L Sun - Expert opinion on therapeutic patents, 2018 - Taylor & Francis
Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) is overexpressed by cancer cells and the antigen presenting dendritic cells in the tumor microenvironment (TME). Activation of IDO1 …
Number of citations: 91 www.tandfonline.com
S Pan, Y Zhou, Q Wang, Y Wang, C Tian… - European journal of …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which mediate kynurenine pathway of tryptophan degradation, have emerged as potential new targets in …
Number of citations: 23 www.sciencedirect.com
YH Peng, FY Liao, CT Tseng… - Journal of medicinal …, 2020 - ACS Publications
Indoleamine 2,3-dioxygenase (IDO1) inhibitors are speculated to be useful in cancer immunotherapy, but a phase III clinical trial of the most advanced IDO1 inhibitor, epacadostat, did …
Number of citations: 29 pubs.acs.org
X Song, P Sun, J Wang, W Guo, Y Wang… - European Journal of …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) is the enzyme catalyzing the oxidative metabolism of tryptophan, which accounts for cancer immunosuppression in tumor microenvironment. …
Number of citations: 27 www.sciencedirect.com
K Ye, K Wang, T Wang, H Tang, L Wang… - European Journal of …, 2023 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) has been considered as an attractive target for oncology immunotherapy due to its immunosuppressive effects on the tumor microenvironment. …
Number of citations: 2 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。